molecular formula C22H23NO7 B2707616 Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate CAS No. 923186-06-5

Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B2707616
CAS No.: 923186-06-5
M. Wt: 413.426
InChI Key: UBJVAOKQECHXSR-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate (CAS: 923186-06-5) is a benzofuran derivative with the molecular formula C₂₂H₂₃NO₇ . Its structure features a benzofuran core substituted at the 2-position with an ethyl carboxylate group, a 3-methyl group, and a 5-(3,4,5-trimethoxybenzamido) moiety. The trimethoxybenzoyl group is notable for its prevalence in bioactive molecules, particularly in anticancer and anti-inflammatory agents, due to its ability to enhance binding affinity and metabolic stability .

The compound’s synthesis typically involves multi-step reactions, including condensation of benzofuran precursors with activated 3,4,5-trimethoxybenzoyl derivatives. Structural elucidation is achieved through crystallographic tools like SHELXL and ORTEP, which are critical for verifying stereochemistry and anisotropic displacement parameters .

Properties

IUPAC Name

ethyl 3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7/c1-6-29-22(25)19-12(2)15-11-14(7-8-16(15)30-19)23-21(24)13-9-17(26-3)20(28-5)18(10-13)27-4/h7-11H,6H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJVAOKQECHXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or ester moieties, often using reagents like alkyl halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the benzofuran ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substituent Variations and Functional Group Impact

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Compound Name Substituents Molecular Formula CAS Number Key Features
Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate 3-methyl, 5-(3,4,5-trimethoxybenzamido) C₂₂H₂₃NO₇ 923186-06-5 High polarity due to methoxy groups; potential anticancer activity
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxamide 5-piperazinyl Not provided Not provided Enhanced solubility from basic piperazine; possible CNS applications
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate 3-amino, 5,5-difluoro, tetrahydro C₁₁H₁₃F₂NO₃ 1919864-85-9 Fluorine atoms improve metabolic stability; tetrahydro ring increases rigidity
Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate 2-methyl, 5-(thiophene sulfonamido) Not provided 518053-38-8 Sulfonamide group enhances hydrogen bonding; thiophene may modulate pharmacokinetics
Ethyl benzofuran-2-carboxylate Unsubstituted benzofuran C₁₁H₁₀O₃ Not provided Simpler structure; serves as a precursor for complex derivatives

Physicochemical Properties

  • Solubility : The target compound’s trimethoxy groups increase hydrophilicity compared to unsubstituted benzofurans but reduce it relative to piperazine-containing analogs .
  • Molecular Weight : At 413.4 g/mol, the target compound is larger than simpler derivatives (e.g., : 269.2 g/mol), influencing pharmacokinetic profiles like tissue penetration.

Research Tools and Structural Analysis

Crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for visualization) are indispensable for confirming the stereochemistry and crystal packing of these compounds . For example, the anisotropic displacement parameters of the trimethoxybenzamido group in the target compound could be modeled using SHELXL, ensuring accurate structural reporting .

Biological Activity

Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzofuran class and features a complex structure characterized by:

  • A benzofuran core
  • An ethyl ester group
  • A methyl group
  • A trimethoxybenzamido group

This unique combination of functional groups is believed to contribute to its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For example, derivatives similar in structure to this compound have shown selective toxicity against various cancer cell lines. Notably, compounds with similar benzofuran structures have demonstrated IC50 values indicating effective growth inhibition in leukemia cell lines (K562 and HL-60) with values as low as 0.1 mM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (mM)Selectivity
Benzofuran Derivative AK5620.1High
Benzofuran Derivative BHL-605.0Moderate
This compoundTBDTBDTBD

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that similar benzofuran derivatives possess activity against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with several molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor signaling pathways critical for cell survival and growth.
  • DNA Interaction : There is potential for interference with DNA replication and transcription processes.

Case Studies and Research Findings

  • Study on Anticancer Effects : A study evaluated the effects of various benzofuran derivatives on cancer cell lines. It was found that modifications to the benzofuran structure significantly impacted cytotoxicity levels. This compound is anticipated to show promising results based on structural similarities .
  • Antimicrobial Testing : Another study focused on evaluating the antimicrobial effects of benzofuran compounds against pathogenic bacteria. Results indicated that certain derivatives exhibited notable antibacterial activity, suggesting a potential application in treating infections.

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